High Aqueous Solubility Enables Unique Liposomal Formulation Development
Dutogliptin's exceptionally high aqueous solubility (>2000 mg/mL) is a defining physicochemical property that starkly contrasts with the lower solubility profiles of many DPP-4 inhibitors and enables novel formulation strategies, such as the liposomal extended-release formulation described in patent EP4514359B1 [1][2]. In comparison, the aqueous solubility of sitagliptin, for instance, is substantially lower (approximately 3.4 mg/mL for the free base) [3]. This high solubility of Dutogliptin is a key enabling factor for specialized injectable liposomal preparations designed for applications in regenerative medicine post-myocardial infarction, a route of administration and indication not feasible for less soluble DPP-4 inhibitors [2].
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | >2000 mg/mL |
| Comparator Or Baseline | Sitagliptin free base: ~3.4 mg/mL |
| Quantified Difference | Dutogliptin exhibits >588-fold higher aqueous solubility than sitagliptin free base. |
| Conditions | Reported aqueous solubility values. |
Why This Matters
This extreme solubility advantage directly facilitates the development of unique injectable, liposomal formulations (as in EP4514359B1), creating a non-interchangeable niche in experimental and clinical applications, such as post-myocardial infarction regenerative therapy, where other DPP-4 inhibitors cannot be substituted.
- [1] ScienceDirect Topics. Dutogliptin. 7.14.5.2.1 Dutogliptin (PHX1149, Phenomix Corp). View Source
- [2] EP4514359B1 - Novel dutogliptin formulations and their preparation. European Patent Office. View Source
- [3] DrugBank. Sitagliptin. Accession Number DB01261. View Source
